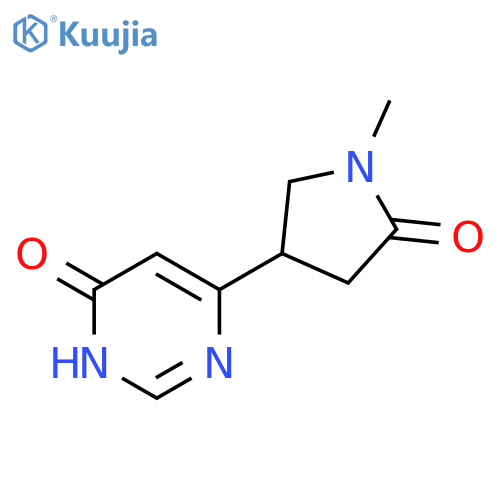

Cas no 1707735-26-9 (4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one)

4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one

-

- インチ: 1S/C9H11N3O2/c1-12-4-6(2-9(12)14)7-3-8(13)11-5-10-7/h3,5-6H,2,4H2,1H3,(H,10,11,13)

- InChIKey: MFIKYRRRHOPCFS-UHFFFAOYSA-N

- SMILES: C1=NC(C2CC(=O)N(C)C2)=CC(=O)N1

4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM509546-1g |

4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one |

1707735-26-9 | 97% | 1g |

$833 | 2023-03-10 |

4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-oneに関する追加情報

Professional Introduction to 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one (CAS No. 1707735-26-9)

4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 1707735-26-9, belongs to a class of heterocyclic molecules that are widely studied for their potential biological activities. The presence of both pyrimidine and pyrrolidinone moieties in its structure suggests a high degree of versatility, making it a valuable scaffold for drug discovery and development.

The molecular structure of 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one consists of a pyrimidine ring substituted at the 6-position with a hydroxyl group, linked to a methylated pyrrolidinone ring. This arrangement creates multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties. The hydroxyl group at the 6-position of the pyrimidine ring is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for binding to biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyrimidine scaffold. Pyrimidine derivatives are well-known for their role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The compound 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one has been investigated for its potential to interact with enzymes and receptors involved in critical cellular pathways. Its ability to modulate these pathways may lead to novel therapeutic interventions.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural features with certain kinase inhibitors, which are widely used in cancer therapy. The pyrrolidinone moiety in particular has been identified as a key pharmacophore in several drug candidates, contributing to their binding affinity and efficacy. Researchers have hypothesized that modifications to the methylated pyrrolidinone ring could enhance the compound's bioavailability and target specificity.

Recent studies have begun to unravel the biological activities of 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one. In vitro experiments have demonstrated its ability to inhibit certain enzymes associated with inflammation and cell proliferation. These findings suggest that the compound may have therapeutic applications in conditions such as arthritis and certain types of cancer. Additionally, preliminary pharmacokinetic studies indicate that it exhibits reasonable solubility and stability, which are essential characteristics for any potential drug candidate.

The synthesis of 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one presents an interesting challenge due to its complex structural features. However, advances in synthetic chemistry have made it possible to construct this molecule efficiently using multi-step organic reactions. The synthesis typically involves condensation reactions between appropriate precursors, followed by functional group transformations to introduce the necessary substituents. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

The development of new drugs often relies on understanding the three-dimensional structure of target proteins at an atomic level. Computational methods such as molecular dynamics simulations and docking studies have been employed to predict how 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one interacts with biological targets. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding the design of more effective derivatives.

In conclusion, 4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one (CAS No. 1707735-26-9) represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it a compelling molecule for therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.

1707735-26-9 (4-(6-Hydroxy-pyrimidin-4-yl)-1-methyl-pyrrolidin-2-one) Related Products

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 1086026-31-4(Dehydro Ivabradine)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)

- 93145-74-5(Isonicotinic acid decyl ester)

- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)